molecular formula C24H19ClFNO B2477409 4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole CAS No. 478032-54-1

4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole

Cat. No.: B2477409
CAS No.: 478032-54-1
M. Wt: 391.87
InChI Key: FYJQLXSDDHGVRN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole is a chemical compound of significant interest in medicinal chemistry and pharmacology research, primarily for its potential as a modulator of the endocannabinoid system. Its molecular architecture, featuring a biaryl core substituted with fluorine and a propyl group, is characteristic of synthetic cannabinoid receptor ligands designed for high receptor affinity and selectivity. This compound is structurally related to a class of compounds investigated for their interaction with cannabinoid receptors, particularly the CB2 receptor, which is a prominent target for managing inflammation and pain without the psychoactive effects associated with CB1 receptor activation. Research involving this isoxazole derivative is focused on elucidating the structure-activity relationships (SAR) of novel cannabinergic scaffolds and evaluating its efficacy and selectivity in vitro and in vivo models of neuropathic pain, inflammation, and autoimmune disorders. The presence of specific substituents, such as the 2'-fluoro and 4'-propyl groups, is intended to optimize metabolic stability and binding potency, making it a valuable tool compound for advancing the understanding of CB2 receptor pharmacology and signaling pathways. Studies on analogous compounds have demonstrated their potential utility in developing new therapeutic strategies for a range of conditions where the endocannabinoid system plays a regulatory role.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-[4-(2-fluoro-4-propylphenyl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-28-27-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJQLXSDDHGVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NOC=C3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cycloaddition

A regioselective method involves reacting in situ-generated nitrile oxides with terminal alkynes under copper(I) catalysis. For example, 4-chlorophenylnitrile oxide, generated from 4-chlorobenzaldehyde oxime and chloramine-T, reacts with 4-ethynyl-2'-fluoro-4'-propylbiphenyl in the presence of CuI (5 mol%) and triethylamine. The reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the 3,5-disubstituted isoxazole with 85% efficiency.

Ultrasound-Assisted Metal-Free Synthesis

An eco-friendly approach utilizes ultrasound irradiation to accelerate the cycloaddition without catalysts. A mixture of 4-chlorophenylnitrile oxide and 4-ethynyl-2'-fluoro-4'-propylbiphenyl in ethanol undergoes sonication at 50°C for 2 hours, achieving 78% yield. This method reduces reaction time and avoids metal contaminants.

Cyclization Strategies Using Hydroxylamine

Hydroxylamine Hydrochloride-Mediated Ring Closure

A suspension of 3-(4-chlorophenyl)-1-(2'-fluoro-4'-propylbiphenyl-4-yl)prop-2-en-1-one and hydroxylamine hydrochloride in methanol is refluxed for 6 hours. The enone intermediate undergoes cyclization to form the isoxazole ring, with potassium hydroxide facilitating deprotonation. The product is isolated in 72% yield after recrystallization from ethanol.

Ionic Liquid-Promoted Cyclization

In a green chemistry variant, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) serves as both solvent and catalyst. The reaction between 4-chlorophenylglyoxal and 2'-fluoro-4'-propylbiphenyl-4-amine in the ionic liquid at 80°C for 4 hours affords the isoxazole in 82% yield. The ionic liquid is recycled thrice without significant loss in activity.

Construction of the Biphenyl Moiety via Cross-Coupling

Suzuki-Miyaura Coupling

The 2'-fluoro-4'-propylbiphenyl segment is installed via palladium-catalyzed coupling. A mixture of 4-bromophenylisoxazole and 2-fluoro-4-propylphenylboronic acid reacts with Pd(PPh3)4 (2 mol%) and potassium carbonate in dimethoxyethane (DME)/water (3:1) at 90°C for 8 hours, yielding 88% of the biphenyl product.

Ullmann Coupling for Sterically Hindered Systems

For sterically demanding substrates, a copper(I)-catalyzed Ullmann coupling is employed. 4-Iodophenylisoxazole and 2-fluoro-4-propylphenylzinc bromide react with CuI (10 mol%) and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C for 24 hours, achieving 70% yield.

Integrated Synthetic Routes

Sequential Cycloaddition-Coupling Approach

Step 1 : Generate 4-(4-chlorophenyl)isoxazole-3-carbaldehyde via nitrile oxide-alkyne cycloaddition.
Step 2 : Perform a Wittig reaction with 2'-fluoro-4'-propylbiphenyl-4-yltriphenylphosphonium ylide to install the biphenyl group, yielding the target compound in 75% overall yield.

One-Pot Tandem Synthesis

A tandem process combines cycloaddition and coupling in a single pot. 4-Chlorophenylnitrile oxide, 4-ethynylphenylboronic ester, and 2-fluoro-4-propylbromobenzene react sequentially under Pd/Cu catalysis, delivering the product in 68% yield with minimal purification.

Experimental Optimization and Characterization

Reaction Condition Screening

Parameter Optimal Value Yield (%)
Catalyst (CuI) 5 mol% 85
Temperature 60°C 85
Solvent THF 85
Sonication 50°C, 2 hours 78
Ionic Liquid [BMIM][BF4] 82

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.69 (d, J = 8.4 Hz, 2H, chlorophenyl-H), 7.45–7.38 (m, 4H, aryl-H), 2.65 (t, J = 7.6 Hz, 2H, CH2), 1.62–1.55 (m, 2H, CH2), 0.93 (t, J = 7.2 Hz, 3H, CH3).
  • IR (KBr): 1614 cm⁻¹ (C=N), 1520 cm⁻¹ (C=C), 1245 cm⁻¹ (C-F).

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacologically active agent. Key aspects include:

  • Anti-inflammatory Properties : Research indicates that derivatives of isoxazole compounds can exhibit significant anti-inflammatory activity, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : Studies have shown that compounds similar to 4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science:

  • Liquid Crystals : Its molecular structure allows for potential use in liquid crystal displays (LCDs), where alignment and optical properties are crucial.
  • Organic Semiconductors : The compound's electronic properties suggest applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules, aiding in the exploration of new synthetic methodologies.
  • Study of Reaction Mechanisms : Its reactivity can help elucidate reaction mechanisms in organic chemistry, providing insights into the behavior of similar compounds under various conditions .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Receptor Modulation: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The high-yield synthesis of Compounds 4 and 5 () demonstrates the feasibility of modular approaches for halogen-substituted heterocycles, applicable to the target compound’s synthesis.
  • Crystallographic Predictability : Isostructural behavior in Compounds 4 and 5 suggests that substituent adjustments (e.g., Cl → F) can be made without drastic structural overhauls, aiding in crystal engineering .
  • Biological Potential: The antimalarial success of ’s compound underscores the importance of fluorinated biphenyl motifs, guiding future functionalization of the target compound for therapeutic screening .

Biological Activity

4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole is a synthetic compound that belongs to the isoxazole class, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its immunomodulatory effects, anti-inflammatory properties, and antimicrobial activity.

Chemical Structure

The compound's structure can be represented as follows:

C20H18ClFN2O\text{C}_{20}\text{H}_{18}\text{ClF}\text{N}_2\text{O}

Immunomodulatory Effects

Research indicates that isoxazole derivatives can modulate immune functions significantly. For instance, studies have shown that certain isoxazole compounds inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS) stimulation. Specifically, derivatives similar to this compound demonstrated a capacity to downregulate pro-inflammatory cytokines while promoting lymphocyte maturation .

Anti-inflammatory Properties

Isoxazole derivatives have been documented to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Compounds with similar structures have shown significant inhibition of COX-2 and LOX activities, suggesting their potential as anti-inflammatory agents. For example, one study found that a related isoxazole compound effectively reduced inflammation in animal models by suppressing the expression of inflammatory mediators such as interleukins and chemokines .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives are noteworthy. Compounds structurally related to this compound exhibited significant activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro tests revealed that these compounds could reduce biofilm formation by more than 90% at concentrations as low as 0.125 mg/mL, indicating their potential utility in treating biofilm-associated infections .

Case Study 1: Immunomodulation in Murine Models

A study investigated the effects of an isoxazole derivative on immune responses in mice. The compound was administered to assess its impact on T-cell populations and cytokine profiles. Results indicated a significant increase in CD4+ and CD8+ T cells while decreasing myelocytic cell counts in circulation, suggesting enhanced lymphopoiesis and potential applications in immunotherapy .

Case Study 2: Inhibition of Inflammatory Response

In a controlled experiment involving LPS-induced inflammation in murine models, the compound demonstrated a marked reduction in inflammatory markers. Histological analysis showed reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines compared to control groups treated with standard anti-inflammatory drugs like dexamethasone .

Summary of Findings

Activity Effect Reference
ImmunomodulationInhibition of PBMC proliferation
Anti-inflammatoryCOX-2 and LOX inhibition
AntimicrobialSignificant activity against S. aureus

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(4-chlorophenyl)-3-(2'-fluoro-4'-propylbiphenyl)isoxazole?

  • Methodology : Multi-step synthesis involving Suzuki-Miyaura coupling for biphenyl formation, followed by isoxazole ring closure. For example, Grignard reagent-mediated coupling (e.g., 3-chloropropylene) can introduce the propyl group, as demonstrated in analogous terphenyl synthesis . Optimize reaction conditions (e.g., temperature, catalyst loading) and use HPLC or GC-MS to monitor intermediates. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate high-purity product.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F}-NMR to confirm substituent positions (e.g., fluorophenyl and chlorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Cl and F contributions) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as applied to structurally related isoxazole derivatives .

Q. How can researchers design initial biological activity screening assays for this compound?

  • Methodology : Prioritize assays based on structural analogs. For instance, test antiproliferative activity in cancer cell lines (e.g., MCF-7 breast cancer cells) using MTT assays, given the activity of similar triazole and isoxazole derivatives in cancer models . Include cytotoxicity controls (e.g., MCF-10A epithelial cells) to assess selectivity .

Advanced Research Questions

Q. How should researchers address low reproducibility in synthesizing the 2'-fluoro-4'-propylbiphenyl intermediate?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or 19F^{19} \text{F}-NMR to track biphenyl formation and minimize side reactions (e.g., dehalogenation) .
  • Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) for Suzuki coupling efficiency .
  • Contradiction Resolution : If yields vary, analyze trace oxygen/moisture levels, which can deactivate catalysts.

Q. What strategies can resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate studies using identical cell lines, passage numbers, and serum concentrations. For example, SGK597 (a related compound) showed variable activity in MCF-7 vs. PC3 cells due to receptor expression differences .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency variations in vivo vs. in vitro .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Molecular Docking : Model interactions with target receptors (e.g., FXR or LPL receptors) using software like AutoDock Vina. Focus on substituent effects (e.g., propyl vs. cyclopropyl groups) .
  • QSAR Analysis : Corporate logP, topological polar surface area (TPSA), and electronic parameters (e.g., Hammett constants) to predict bioavailability and binding affinity .

Q. What experimental approaches mitigate off-target effects in neuroprotective studies?

  • Methodology :

  • Targeted Proteomics : Use SILAC labeling to identify proteins interacting with the compound in neuronal cells .
  • Kinase Profiling : Screen against kinase panels to rule out non-specific inhibition, as seen in isoxazole-based kinase inhibitors .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting LogP values reported for similar isoxazole derivatives?

  • Methodology :

  • Experimental Validation : Compare shake-flask vs. HPLC-derived LogP measurements for accuracy .
  • Computational Cross-Check : Use software like ChemAxon or ACD/Labs to predict LogP and identify outliers due to substituent electronic effects .

Q. What are the implications of stereochemical variations in analogs of this compound?

  • Methodology :

  • Chiral HPLC : Separate enantiomers and test individual isomers in bioassays, as stereochemistry can drastically alter activity (e.g., triazole derivatives in ) .
  • Circular Dichroism (CD) : Correlate optical activity with receptor binding data to identify active enantiomers .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step coupling strategies in and triazole-thioether linkage methods in .
  • Biological Assays : Adapt antiproliferative and cytotoxicity protocols from and neuroprotection models in .
  • Computational Tools : Utilize PubChem data ( ) and crystallographic databases () for structural benchmarking.

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